

An In-depth Technical Guide to N-Hexacosane-D54 Isotopic Enrichment

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Compound of Interest		
Compound Name:	N-Hexacosane-D54	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Hexacosane-D54**, a deuterated form of the long-chain alkane n-hexacosane. This document covers its synthesis, isotopic enrichment, analytical characterization, and applications, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Introduction to N-Hexacosane-D54

N-Hexacosane-D54 is a stable isotope-labeled compound where all 54 hydrogen atoms in the n-hexacosane molecule ($C_{26}H_{54}$) have been replaced with deuterium atoms (2H or D), resulting in the molecular formula $C_{26}D_{54}$. This isotopic substitution makes it an invaluable tool in various research and development applications, particularly in analytical chemistry. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry.

The primary application of **N-Hexacosane-D54** is as an internal standard for quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In fields such as metabolomics, lipidomics, and pharmacokinetic studies, the use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification.[1]

Physicochemical Properties and Specifications



The key physicochemical properties of **N-Hexacosane-D54** and its non-deuterated analog, n-hexacosane, are summarized in the table below. This data is essential for developing analytical methods and understanding the behavior of the compound in various experimental settings.

Property	N-Hexacosane-D54	n-Hexacosane
Molecular Formula	C26D54	C26H54
Molecular Weight	421.04 g/mol [2]	366.71 g/mol
Monoisotopic Mass	420.761496004 Da[3]	366.422551 Da
CAS Number	1219803-91-4[2]	630-01-3
Appearance	White solid/waxy flakes	White solid/waxy flakes
Melting Point	Not specified, expected to be similar to n-hexacosane	55-58 °C
Boiling Point	Not specified, expected to be similar to n-hexacosane	412.2 °C (Predicted)
Solubility	Soluble in organic solvents like hexane and chloroform	Soluble in organic solvents like hexane and chloroform

Supplier Specifications for Isotopic and Chemical Purity:

Commercially available **N-Hexacosane-D54** is offered with high isotopic and chemical purity, which is critical for its use as an internal standard. Below is a summary of typical supplier specifications.

Specification	Value	Source
Isotopic Purity (atom % D)	≥ 98%	LGC Standards
Chemical Purity	≥ 98%	LGC Standards
Purity (alternative supplier)	99.5%	MedchemExpress

Synthesis of N-Hexacosane-D54



The synthesis of perdeuterated long-chain alkanes like **N-Hexacosane-D54** can be achieved through several methods. The most common approaches involve catalytic hydrogen-deuterium (H/D) exchange or synthetic routes using deuterated building blocks, such as the Wittig reaction.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a direct method for replacing hydrogen atoms with deuterium. This process typically involves reacting the non-deuterated n-hexacosane with a deuterium source in the presence of a metal catalyst.

Experimental Protocol (General for Long-Chain Alkanes):

This protocol is a general representation of catalytic H/D exchange for long-chain alkanes and would require optimization for the specific synthesis of **N-Hexacosane-D54**.

Materials:

- n-Hexacosane
- Deuterium oxide (D₂O) or Deuterium gas (D₂)
- Heterogeneous catalyst (e.g., Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C))
- High-pressure reactor
- Anhydrous solvent (e.g., hexane)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a high-pressure reactor, combine n-hexacosane and the chosen catalyst(s) (e.g., 10% Pt/C and 5% Rh/C).
- Add the deuterium source. If using D₂O, an appropriate co-solvent may be necessary. If using D₂ gas, the reactor is pressurized with D₂.

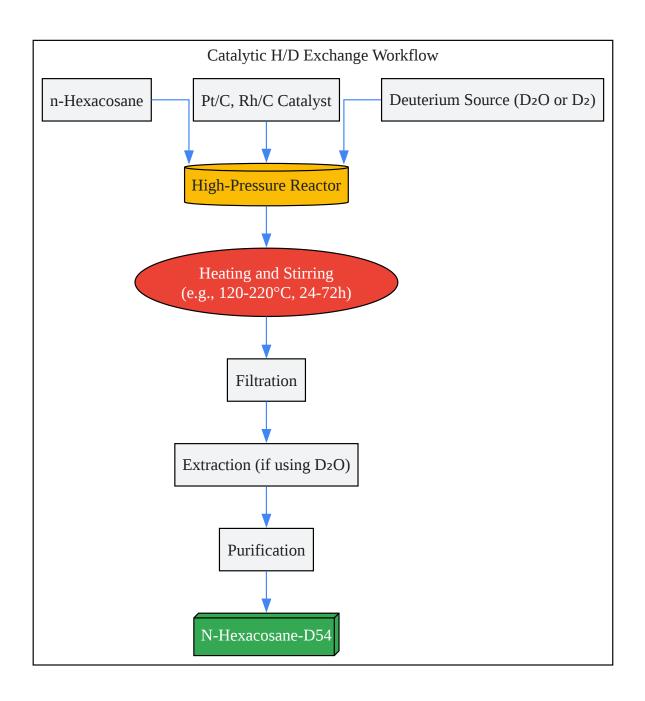
Foundational & Exploratory





- Seal the reactor and heat to the desired temperature (e.g., 120-220°C) with stirring.
- Maintain the reaction for an extended period (e.g., 24-72 hours) to ensure maximum deuterium incorporation.
- For very high isotopic enrichment, the reaction may be performed in cycles, with fresh catalyst and deuterium source added in each cycle.
- After cooling, filter the reaction mixture to remove the catalyst.
- If D₂O was used, perform a liquid-liquid extraction with a nonpolar solvent like hexane.
- Wash the organic phase with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-Hexacosane-D54.
- Purify the product, for example, by recrystallization.
- Confirm the isotopic enrichment and chemical purity using GC-MS and NMR spectroscopy.





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Caption: Workflow for the synthesis of **N-Hexacosane-D54** via catalytic H/D exchange.

Wittig Reaction





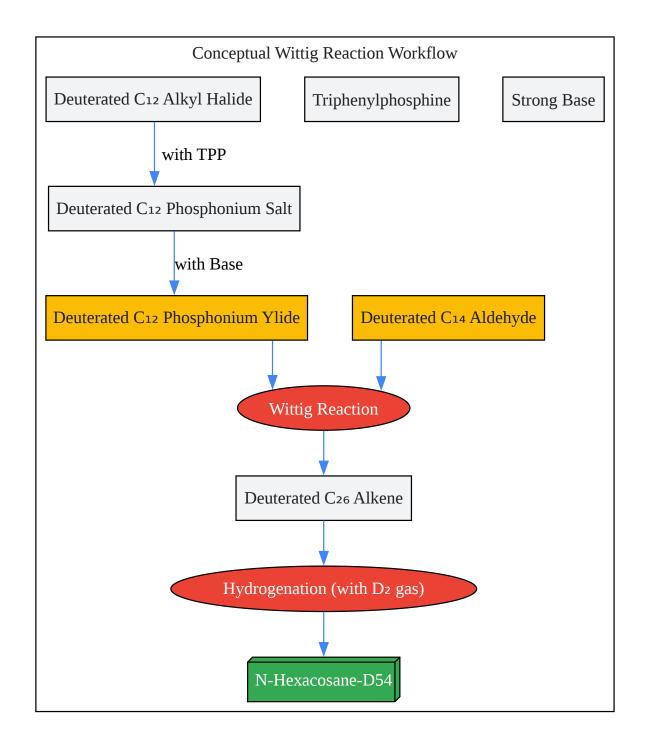


The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be adapted for the synthesis of deuterated compounds by using deuterated reagents. A plausible, though more complex, synthetic route to **N-Hexacosane-D54** would involve the coupling of two deuterated C₁₃ fragments.

Conceptual Workflow:

- Preparation of Deuterated C₁₃-Phosphonium Ylide: Start with a fully deuterated C₁₂ alkyl halide (e.g., 1-bromododecane-d₂₅). React this with triphenylphosphine to form a phosphonium salt. Deprotonation with a strong base (e.g., n-butyllithium) would yield the deuterated C₁₂-phosphonium ylide.
- Preparation of Deuterated C₁₄-Aldehyde: Synthesize a fully deuterated C₁₄ aldehyde (e.g., tetradecanal-d₂₈).
- Wittig Reaction: React the deuterated C₁₂-phosphonium ylide with the deuterated C₁₄ aldehyde. This would produce a deuterated C₂₆ alkene.
- Hydrogenation: The resulting alkene is then hydrogenated using deuterium gas (D₂) over a catalyst (e.g., Palladium on carbon) to saturate the double bond, yielding **N-Hexacosane- D54**.





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Caption: Conceptual workflow for **N-Hexacosane-D54** synthesis via the Wittig reaction.



Analytical Characterization and Isotopic Enrichment Determination

The quality of **N-Hexacosane-D54** is determined by its chemical purity and, most importantly, its isotopic enrichment. GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the chemical identity and purity of **N-Hexacosane-D54** and to assess its isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion cluster.

Experimental Protocol (General for Long-Chain Alkanes):

Sample Preparation:

- Prepare a stock solution of **N-Hexacosane-D54** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of around 10 $\mu g/mL$.

GC-MS Parameters:



Parameter	Recommended Setting
GC System	Agilent 8890 GC or equivalent
Column	100% Dimethylpolysiloxane (non-polar), 30 m x 0.25 mm ID x 0.25 μm film thickness
Injector Type	Split/Splitless
Injector Temperature	280 - 320 °C
Carrier Gas	Helium or Hydrogen at 1-2 mL/min
Oven Program	Initial temp: 40°C (hold 3 min), ramp at 6°C/min to 320°C (hold 10 min)
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-550

Data Analysis for Isotopic Enrichment:

- Acquire the mass spectrum of the **N-Hexacosane-D54** peak.
- Examine the molecular ion region. The most abundant ion should correspond to the fully deuterated molecule (C₂₆D₅₄).
- The presence of ions with lower m/z values (e.g., M-1, M-2) indicates the presence of incompletely deuterated isotopologues.
- The isotopic enrichment can be calculated from the relative intensities of the ions in the molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) NMR, is a powerful tool for determining the isotopic enrichment and the position of deuterium labeling.

Experimental Protocol (General for Deuterated Compounds):



Sample Preparation:

• Dissolve an accurately weighed amount of **N-Hexacosane-D54** in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).

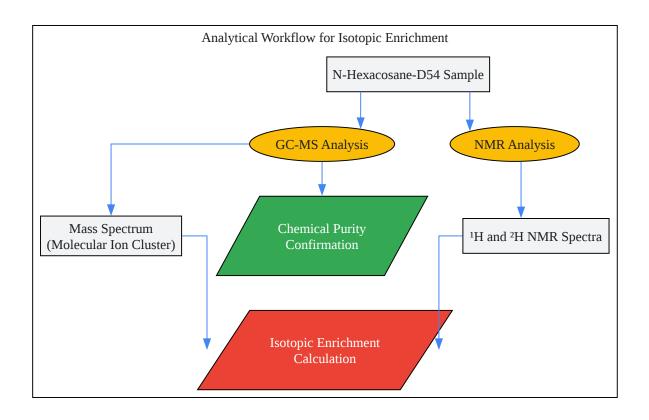
¹H NMR for Residual Protons:

- Acquire a quantitative ¹H NMR spectrum.
- The signals from any residual protons will be observed.
- By integrating these signals against an internal standard of known concentration, the amount
 of non-deuterated or partially deuterated species can be quantified.

²H NMR for Deuterium Abundance:

- Acquire a quantitative ²H NMR spectrum.
- The spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.
- The integral of these signals can be used to determine the relative abundance of deuterium at each site.





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Caption: Workflow for the analytical characterization of N-Hexacosane-D54.

Applications in Research and Drug Development

The primary use of **N-Hexacosane-D54** is as an internal standard in quantitative mass spectrometry. Its chemical inertness and lack of functional groups make it a suitable internal standard for the analysis of other non-polar, long-chain molecules, such as certain lipids or hydrocarbons.

Internal Standard in Lipidomics



In lipidomics, accurate quantification of individual lipid species is crucial. **N-Hexacosane-D54** can be used as an internal standard for the analysis of non-polar lipids.

Experimental Protocol (General for LC-MS/MS Lipidomics):

This protocol provides a general framework for using **N-Hexacosane-D54** as an internal standard in a lipidomics workflow.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- N-Hexacosane-D54 internal standard solution of known concentration
- Extraction solvents (e.g., chloroform/methanol or MTBE/methanol)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - To a known amount of the biological sample, add a precise volume of the **N-Hexacosane- D54** internal standard solution.
 - Perform lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer).
 - Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Use a reverse-phase C18 column for separation of non-polar lipids.
 - Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions of the target analytes and N-Hexacosane-D54.



Data Analysis:

- Integrate the peak areas for the target analytes and N-Hexacosane-D54.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of the target analytes by comparing these ratios to a calibration curve prepared with known concentrations of the analytes and the internal standard.

Metabolic Tracer Studies

While less common for a saturated alkane, **N-Hexacosane-D54** could potentially be used as a tracer to study the metabolic fate of long-chain alkanes. Exogenous long-chain alkanes can be metabolized by organisms, typically through an initial oxidation to a fatty acid, followed by β -oxidation.

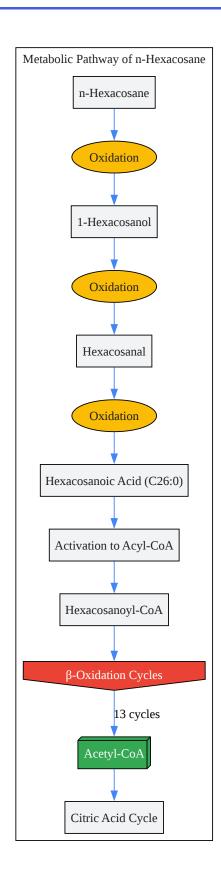
Metabolic Fate of n-Hexacosane

Long-chain alkanes are generally considered to be metabolically inert. However, they can be metabolized by certain organisms, including some bacteria and, to a lesser extent, in mammals. The initial and rate-limiting step is the oxidation of the alkane to a primary alcohol, which is further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). This resulting fatty acid can then enter the β -oxidation pathway for energy production.

The β-Oxidation Pathway:

The β -oxidation of the C₂₆ fatty acid derived from n-hexacosane would proceed in a series of cycles, with each cycle shortening the fatty acyl-CoA by two carbon atoms and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The acetyl-CoA can then enter the citric acid cycle for further energy generation.





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Caption: Generalized metabolic pathway for the degradation of n-hexacosane.



Due to its nature as a simple, saturated hydrocarbon, n-hexacosane is not known to be involved in specific signaling pathways in the way that more complex lipids or signaling molecules are. Its biological relevance is primarily related to its potential as a metabolic substrate under certain conditions.

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